7-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a thieno[3,2-d]pyrimidin-4(3H)-one ring, a pyridin-2-ylpiperazin-1-yl group, and a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidin-4(3H)-one ring, the pyridin-2-ylpiperazin-1-yl group, and the chlorophenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyridin-2-ylpiperazin-1-yl group might be involved in reactions with acids or bases, while the chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Synthesis and Derivative Compounds
The synthesis of novel tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, including the key compound 11-p-chlorophenyl-7,8,9,10-tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one, has been reported. These compounds have been synthesized through various reactions, resulting in a variety of derivatives that underwent further reactions to afford substituted pyrimidine derivatives with potential bioactive properties (Abdel-rahman, Awad, & Bakhite, 1992).
Antiproliferative Activities
A study on new pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones revealed their synthesis and antiproliferative evaluation. These compounds exhibited structural, concentration, and time-dependent activation against human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines, with some compounds showing potent anticancer activities (Atapour-Mashhad et al., 2017).
Antimicrobial and Anti-inflammatory Agents
Thieno[2,3-d]pyrimidine derivatives have been synthesized and tested as antimicrobial and anti-inflammatory agents, showing remarkable activity towards fungi, bacteria, and inflammation. The study suggests that these compounds, due to their bioactive potential, could serve as bases for developing new therapeutic agents (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Antimicrobial Agents
Another research effort synthesized new 3-substituted-7-(2-chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives as antimicrobial agents. These compounds were evaluated for their antimicrobial activities, showing promising results against various bacterial strains (Fayed, Amr, Al-Omar, & Mostafa, 2014).
Anticancer Activity
A study on the synthesis and anticancer activity of novel fused pyridine ring systems, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, evaluated these compounds against human breast adenocarcinoma MCF-7 and colon carcinoma cell line (HCT 116). Some compounds demonstrated potent to moderate growth inhibitory activity, highlighting their potential in cancer therapy (Elansary, Moneer, Kadry, & Gedawy, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would likely depend on its biological activity and potential applications. For example, if it shows promising activity as a drug, further studies could be conducted to optimize its structure, evaluate its efficacy and safety in preclinical and clinical trials, and explore its mechanism of action .
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c22-15-6-4-14(5-7-15)16-13-29-19-18(16)24-21(25-20(19)28)27-11-9-26(10-12-27)17-3-1-2-8-23-17/h1-8,13H,9-12H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQOUZLLIJHEII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.